molecular formula C12H16O B1206557 1-Phenylhexan-2-one CAS No. 25870-62-6

1-Phenylhexan-2-one

Cat. No.: B1206557
CAS No.: 25870-62-6
M. Wt: 176.25 g/mol
InChI Key: DYQAZJQDLPPHNB-UHFFFAOYSA-N
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Description

Preparation Methods

1-Phenylhexan-2-one can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with hexan-2-one.

    Friedel-Crafts Acylation: Another method involves the acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Mechanism of Action

The mechanism of action of 1-Phenylhexan-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

1-Phenylhexan-2-one can be compared with other similar compounds such as:

    1-Phenyl-2-butanone: This compound has a shorter carbon chain and different physical and chemical properties.

    1-Phenyl-2-pentanone: Similar in structure but with a different carbon chain length, affecting its reactivity and applications.

    1-Phenyl-2-heptanone: This compound has a longer carbon chain, which influences its solubility and boiling point.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the phenylalkyl ketone family.

Properties

IUPAC Name

1-phenylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQAZJQDLPPHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301315661
Record name 1-Phenyl-2-hexanone
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Molecular Weight

176.25 g/mol
Source PubChem
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 1-Phenylhexan-2-one
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CAS No.

25870-62-6
Record name 1-Phenyl-2-hexanone
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Record name 1-Phenyl-2-hexanone
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Synthesis routes and methods I

Procedure details

100 ml of n-tetrabutyl tin, then 120 mg of [benzyl (chloro) bis(triphenyl phosphine)]palladium were added to a solution of 40 ml of phenyl acetyl chloride in 500 ml of tetrahydrofuran. The mixture was stirred for 15 hours at reflux, filtered on clarcel and evaporated to dryness. The residue was distilled at 65° C. to 68° C. under 0.5 mm of mercury and the main fraction was chromatographed on silica (eluant: hexane - ethyl acetate (9-1)) to obtain 27.5 g of the desired product.
[Compound]
Name
n-tetrabutyl tin
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
[benzyl (chloro) bis(triphenyl phosphine)]palladium
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Part B: To a magnetically stirred solution of pentanoic acid methoxy-methyl-amide (8.6 g, 59.3 mmol) at 0° C. in anhydrous THF (100 ml) was slowly added benzylmagnesium chloride (2 M solution in THF, 45 ml, 90 mmol) and the resulting mixture was reacted for 20 hours in a nitrogen atmosphere at room temperature. The reaction mixture was poured in excess of a cold (0° C.) aqueous hydrochloric acid (4 N solution) and extracted with MTBE. The organic layer was dried over Na2SO4, filtered and concentrated to give crude product. This crude product was further purified using Sepacore equipment: Gradient: (petroleum ether/diethyl ether=98/2 (v/v))=>(petroleum ether/diethyl ether=95/5 (v/v)) to give 1-phenylhexan-2-one (Intermediate II-1) (7.38 gram, 71% yield) as a colorless oil; 1H-NMR (400 MHz, CDCl3) δ 0.86 (t, J=7, 3H), 1.21-1.31 (m, 2H), 1.48-1.58 (m, 2H), 2.41-2.47 (m, 2H), 3.68 (s, 2H), 7.18-7.36 (m, 5H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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